2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H14N6O2S3 and its molecular weight is 418.51. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. The presence of multiple heterocyclic rings in the compound suggests that it may interact with its targets through pi-stacking interactions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes, it may inhibit or enhance the catalytic activity of the enzymes, thereby affecting the metabolic pathways in which these enzymes are involved. If the compound targets receptors, it may modulate signal transduction pathways .
Pharmacokinetics
For instance, the presence of polar groups in the compound may enhance its solubility in water, which could influence its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound inhibits an enzyme, it may decrease the production of the enzyme’s product, which could have various downstream effects depending on the role of the product in the cell .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s interaction with its targets could be affected by the pH of the environment, as pH can influence the ionization state of the compound and its targets .
Properties
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S3/c1-9-19-21-15(26-9)18-12(23)8-25-16-22-20-13(24-16)6-7-14-17-10-4-2-3-5-11(10)27-14/h2-5H,6-8H2,1H3,(H,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJWPQNFCPDTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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